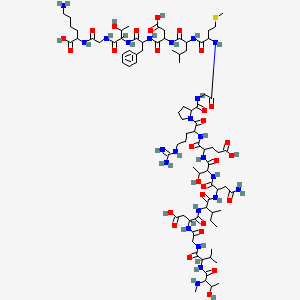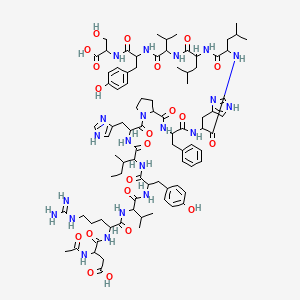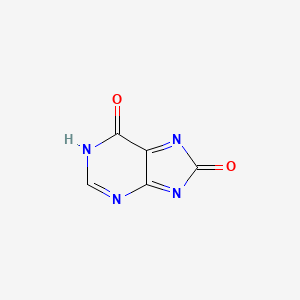
Me-DL-xiThr-DL-Val-Gly-DL-Asp-DL-xiIle-DL-Asn-DL-xiThr-DL-Glu-DL-Arg-DL-Pro-Gly-DL-Met-DL-Leu-DL-Asp-DL-Phe-DL-xiThr-Gly-DL-Lys-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diazepam Binding Inhibitor Fragment (Human) is a peptide derived from the diazepam binding inhibitor protein. This protein is involved in lipid metabolism and the modulation of gamma-aminobutyric acid (GABA) receptors in the brain . The fragment plays a crucial role in various physiological processes, including the regulation of anxiety, stress response, and neurogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diazepam binding inhibitor fragment typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process includes:
Deprotection: Removal of the protecting group from the amino terminus.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Industrial Production Methods
Industrial production of diazepam binding inhibitor fragment involves large-scale SPPS with automated peptide synthesizers. These machines can handle multiple synthesis cycles, ensuring high yield and purity . The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .
Chemical Reactions Analysis
Types of Reactions
Diazepam binding inhibitor fragment undergoes various chemical reactions, including:
Oxidation: Involves the formation of disulfide bonds between cysteine residues.
Reduction: Cleavage of disulfide bonds to yield free thiol groups.
Substitution: Replacement of specific amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis using reagents like N-methylmorpholine.
Major Products
The major products formed from these reactions include various analogs of the diazepam binding inhibitor fragment with altered biological activities .
Scientific Research Applications
Diazepam binding inhibitor fragment has numerous applications in scientific research:
Mechanism of Action
The diazepam binding inhibitor fragment exerts its effects by binding to the benzodiazepine site on GABA receptors. This binding modulates the receptor’s activity, enhancing or inhibiting the effects of GABA, the primary inhibitory neurotransmitter in the brain . The fragment can act as a positive or negative allosteric modulator, depending on the specific receptor subtype and cellular context .
Comparison with Similar Compounds
Similar Compounds
Acyl-CoA Binding Protein: Shares structural similarities and is involved in lipid metabolism.
Cholecystokinin-Releasing Peptide: Another peptide with regulatory functions in the brain.
Uniqueness
The diazepam binding inhibitor fragment is unique due to its dual role as both a modulator of GABA receptors and a regulator of lipid metabolism . This dual functionality distinguishes it from other peptides with more specialized roles .
Properties
Molecular Formula |
C84H137N23O29S |
|---|---|
Molecular Weight |
1965.2 g/mol |
IUPAC Name |
6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[4-amino-2-[[2-[[3-carboxy-2-[[2-[[2-[[3-hydroxy-2-(methylamino)butanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C84H137N23O29S/c1-12-42(6)65(104-75(127)54(35-62(117)118)96-60(114)39-92-77(129)64(41(4)5)103-80(132)66(89-10)43(7)108)79(131)102-53(34-57(86)111)74(126)106-68(45(9)110)81(133)97-47(25-26-61(115)116)69(121)98-49(23-18-29-90-84(87)88)82(134)107-30-19-24-56(107)76(128)91-37-58(112)94-48(27-31-137-11)70(122)99-51(32-40(2)3)71(123)101-55(36-63(119)120)72(124)100-52(33-46-20-14-13-15-21-46)73(125)105-67(44(8)109)78(130)93-38-59(113)95-50(83(135)136)22-16-17-28-85/h13-15,20-21,40-45,47-56,64-68,89,108-110H,12,16-19,22-39,85H2,1-11H3,(H2,86,111)(H,91,128)(H,92,129)(H,93,130)(H,94,112)(H,95,113)(H,96,114)(H,97,133)(H,98,121)(H,99,122)(H,100,124)(H,101,123)(H,102,131)(H,103,132)(H,104,127)(H,105,125)(H,106,126)(H,115,116)(H,117,118)(H,119,120)(H,135,136)(H4,87,88,90) |
InChI Key |
IKDMSHJMKVFYOO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NCC(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7S,9Z,11S,12S,13S,14R,15R,16R,17S,18S,19Z,21Z)-1'-tert-butyl-2,13,15,17,32-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-6,23-dione](/img/structure/B12352701.png)
![3-[2-(4-Fluoro-phenyl)-benzo[d]imidazo[2,1-b]-thiazol-3-yl]-acrylic acid sodium salt](/img/structure/B12352710.png)

![4,4,11,11-tetramethyl-8-(nitromethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B12352719.png)
![N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-5-(4-methoxyphenyl)pyrazolidine-3-carboxamide](/img/structure/B12352723.png)
![5-[(1R)-2-bromo-1-hydroxyethyl]-8-phenylmethoxy-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one](/img/structure/B12352729.png)



![Hexanoic acid, 6-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester, sodium salt (1:1)](/img/structure/B12352772.png)

![4H-Pyrrolo[3,2-d]pyrimidin-4-one, 2-amino-1,5-dihydro-7-beta-D-ribofuranosyl-](/img/structure/B12352790.png)
![sodium;N-[9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)purin-6-yl]butanamide](/img/structure/B12352801.png)

